2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one
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Overview
Description
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines This compound is characterized by a fused ring system that includes a pyridine ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a suitable diketone can lead to the formation of the desired pyrido[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrido[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: Another member of the pyrido[1,2-a]pyrazine family with similar structural features but different electronic properties.
Imidazo[1,2-a]pyrimidine: A related heterocyclic compound with a different ring fusion pattern and distinct chemical behavior.
Uniqueness
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one stands out due to its specific substitution pattern and the resulting electronic and steric effects.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C14H18N2O/c17-14-11-15-9-5-4-8-13(15)10-16(14)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
BLLRDBCRBRBLBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(=O)N(CC2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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